

What are the physical and chemical properties of Methylsuccinic anhydride?

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Compound of Interest

Compound Name: Methylsuccinic anhydride

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Methylsuccinic Anhydride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of **Methylsuccinic Anhydride**. The information is curated for professionals in research, science, and drug development, with a focus on delivering precise data and actionable experimental protocols.

Core Physical and Chemical Properties

Methylsuccinic anhydride, also known as pyrotartaric anhydride, is a cyclic dicarboxylic anhydride.[1] It serves as a valuable intermediate in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and polymers.[2] Its reactivity is primarily attributed to the anhydride functional group.[2]

Physical Properties

Methylsuccinic anhydride is typically a colorless to pale yellow liquid or a low-melting solid with a distinct odor.[2] Key physical properties are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C ₅ H ₆ O ₃	[1]
Molecular Weight	114.10 g/mol	[1]
Melting Point	33-35 °C	[3]
Boiling Point	238-240 °C	[3]
Density	1.22 g/mL at 25 °C	[3]
Flash Point	>113 °C (>235.4 °F)	[3]
Appearance	Colorless to pale yellow liquid or solid	[2]
Solubility	Soluble in organic solvents such as acetone and ether; less soluble in water.	[2]
CAS Number	4100-80-5	

Chemical Properties

The chemical behavior of **methylsuccinic anhydride** is dominated by the reactivity of the anhydride ring. It readily participates in reactions with a variety of nucleophiles and is a useful building block in organic synthesis.

Property	Description	Reference
Reactivity with Nucleophiles	Reacts with water, alcohols, and amines to form the corresponding dicarboxylic acid (methylsuccinic acid), monoesters, and amides, respectively.	
Hydrolysis	Undergoes hydrolysis to methylsuccinic acid. This reaction is dependent on both pH and temperature.	
Acylation Reactions	Acts as an acylating agent in Friedel-Crafts reactions, introducing the methylsuccinyl group to aromatic substrates.	
Diels-Alder Reactions	Can function as a dienophile in Diels-Alder cycloaddition reactions.	[2]
Stability	Stable under normal conditions. Should be stored in a cool, dry place away from incompatible materials to prevent degradation.	[2]

Experimental Protocols

This section details the methodologies for the synthesis of **methylsuccinic anhydride** and the determination of its key physical and spectroscopic properties.

Synthesis of Methylsuccinic Anhydride from Methylsuccinic Acid

This protocol is adapted from established procedures for the synthesis of succinic anhydride, a structurally similar compound.[4][5] The reaction involves the dehydration of methylsuccinic

acid using a dehydrating agent such as acetic anhydride or acetyl chloride.

Materials:

- Methylsuccinic acid
- Acetic anhydride (or acetyl chloride)
- Round-bottomed flask
- Reflux condenser with a drying tube (e.g., calcium chloride)
- Heating mantle or oil bath
- Ice bath
- Büchner funnel and filter flask
- Anhydrous ether (for washing)
- Vacuum desiccator

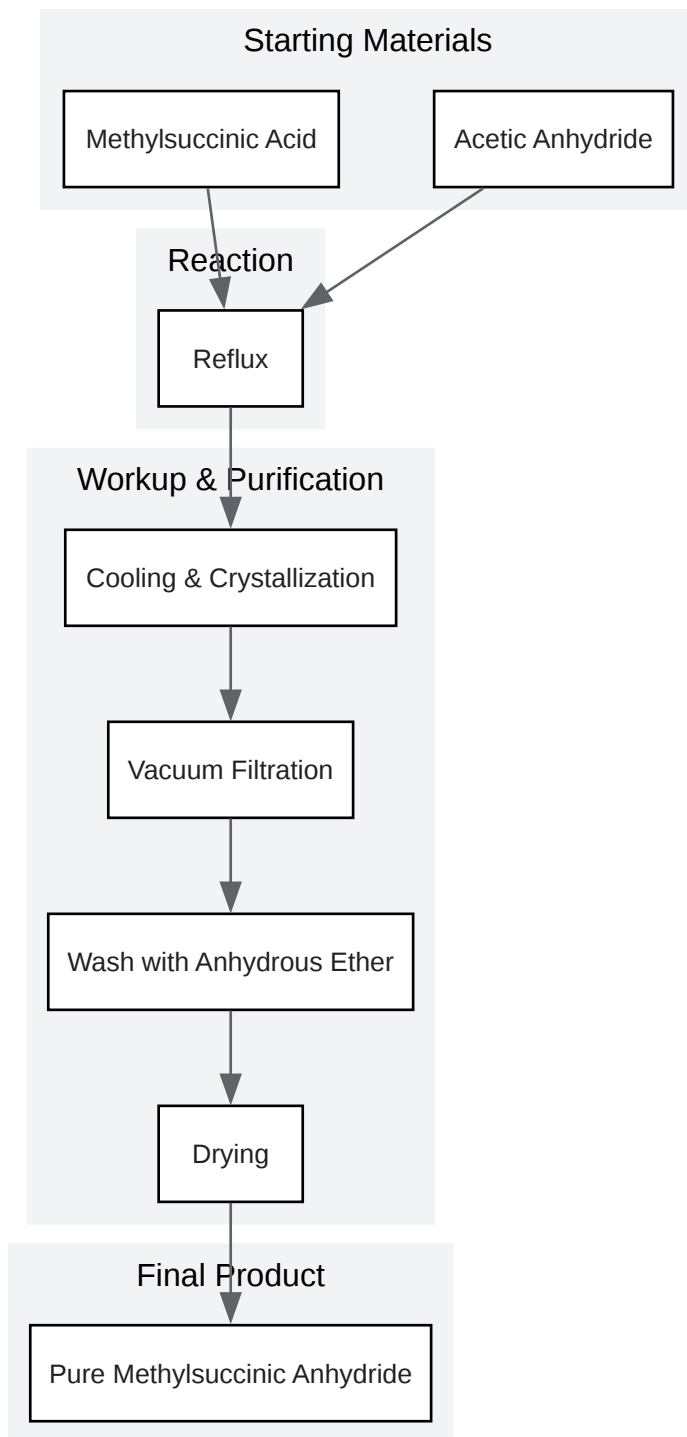
Procedure:

- Place methylsuccinic acid into a round-bottomed flask.
- Add an excess of acetic anhydride (e.g., 2-3 molar equivalents).
- Fit the flask with a reflux condenser equipped with a drying tube to protect the reaction from atmospheric moisture.
- Gently heat the mixture using a heating mantle or oil bath to reflux. Continue heating until all the methylsuccinic acid has dissolved. This may take one to two hours.^[4]
- After the reaction is complete, allow the solution to cool to room temperature.
- Further cool the flask in an ice bath to induce crystallization of the **methylsuccinic anhydride**.^{[4][5]}

- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with two portions of cold, anhydrous ether to remove any remaining acetic acid and acetic anhydride.^[4]
- Dry the purified **methylsuccinic anhydride** in a vacuum desiccator.

Logical Workflow for Synthesis:

Synthesis of Methylsuccinic Anhydride

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Synthesis Workflow

Determination of Melting Point

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure compound.

Materials:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Sample of **methylsuccinic anhydride**

Procedure:

- Finely powder a small amount of the **methylsuccinic anhydride** sample.
- Introduce a small amount of the powdered sample into the open end of a capillary tube.
- Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The sample height should be 2-3 mm.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the sample rapidly to obtain an approximate melting point.
- Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.
- Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of **methylsuccinic anhydride**.

¹H NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **methylsuccinic anhydride** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.
- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

Data Acquisition:

- Acquire the ^1H NMR spectrum on a standard NMR spectrometer (e.g., 300 or 500 MHz).
- Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

Expected ^1H NMR Spectral Data (in CDCl_3):

- The spectrum is expected to show signals corresponding to the methyl protons and the methylene and methine protons of the succinic anhydride ring. The exact chemical shifts and coupling patterns can be found in spectral databases.[\[2\]](#)[\[6\]](#)

 ^{13}C NMR Spectroscopy

Sample Preparation:

- Prepare the sample as described for ^1H NMR spectroscopy, using a slightly higher concentration if necessary due to the lower natural abundance of ^{13}C .

Data Acquisition:

- Acquire a proton-decoupled ^{13}C NMR spectrum.

Expected ^{13}C NMR Spectral Data:

- The spectrum will show distinct signals for the carbonyl carbons, the methine carbon, the methylene carbon, and the methyl carbon.[\[7\]](#)

Sample Preparation:

- For a solid sample, a KBr pellet or a Nujol mull can be prepared.
- For a liquid sample (if melted), a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

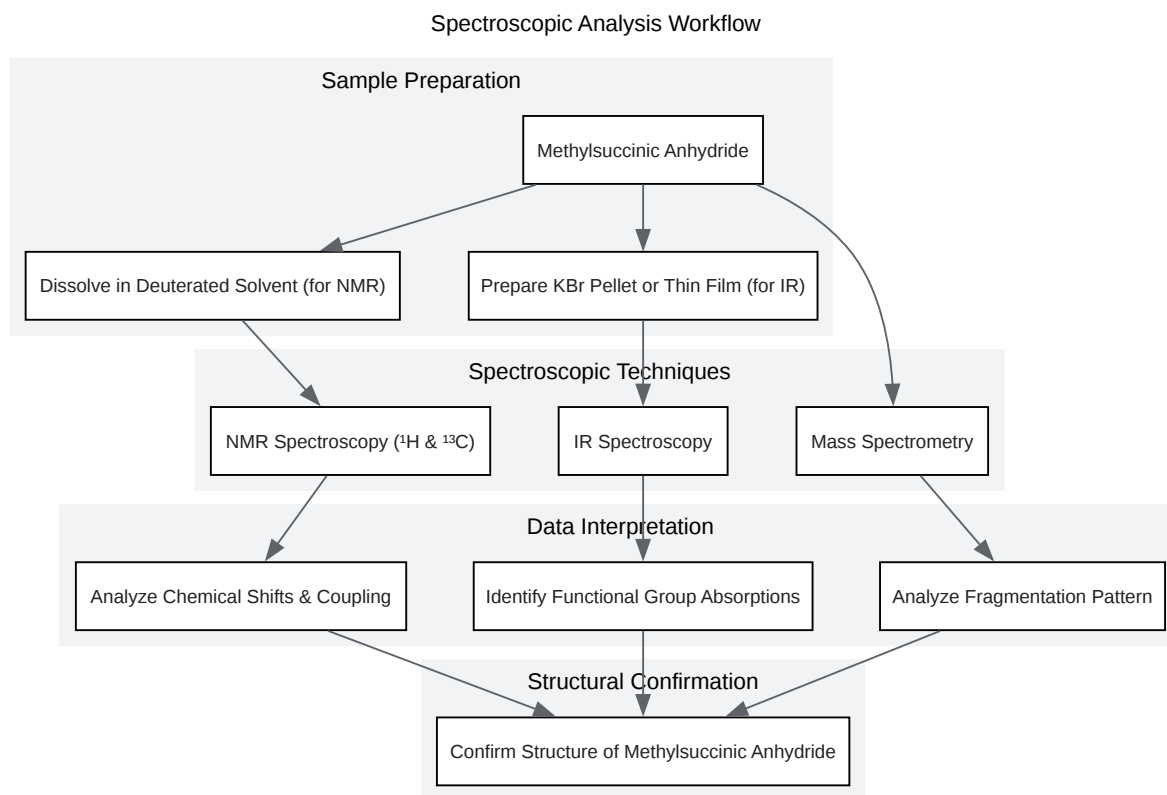
Data Acquisition:

- Record the IR spectrum over the standard range (e.g., 4000-400 cm^{-1}).

Expected IR Spectral Data:

- Carbonyl (C=O) Stretching: Two characteristic strong absorption bands are expected for the anhydride group due to symmetric and asymmetric stretching. For cyclic anhydrides, these typically appear around 1870-1820 cm^{-1} and 1800-1750 cm^{-1} .^[8]
- C-O Stretching: A strong band for the C-O-C stretch of the anhydride is also expected.
- C-H Stretching: Absorptions for the C-H bonds of the methyl and methylene groups will be present below 3000 cm^{-1} .

Spectroscopic Analysis Workflow:



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Spectroscopic Analysis

Sample Introduction:

- The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

Data Acquisition:

- Obtain the mass spectrum using an appropriate ionization technique, such as electron ionization (EI).

Expected Mass Spectral Data:

- **Molecular Ion Peak (M^+):** A peak corresponding to the molecular weight of **methylsuccinic anhydride** ($m/z = 114$) should be observed.
- **Fragmentation Pattern:** Characteristic fragmentation patterns for cyclic anhydrides would be expected, potentially involving the loss of CO , CO_2 , and fragments of the alkyl chain. The mass spectrum available on PubChem shows top peaks at m/z 42, 41, and 39.[\[1\]](#)

Chemical Reactions of Methylsuccinic Anhydride

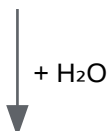
Hydrolysis

The hydrolysis of **methylsuccinic anhydride** yields methylsuccinic acid. This reaction can be performed by heating the anhydride in the presence of water. The reaction rate is influenced by pH.

Reaction Scheme:

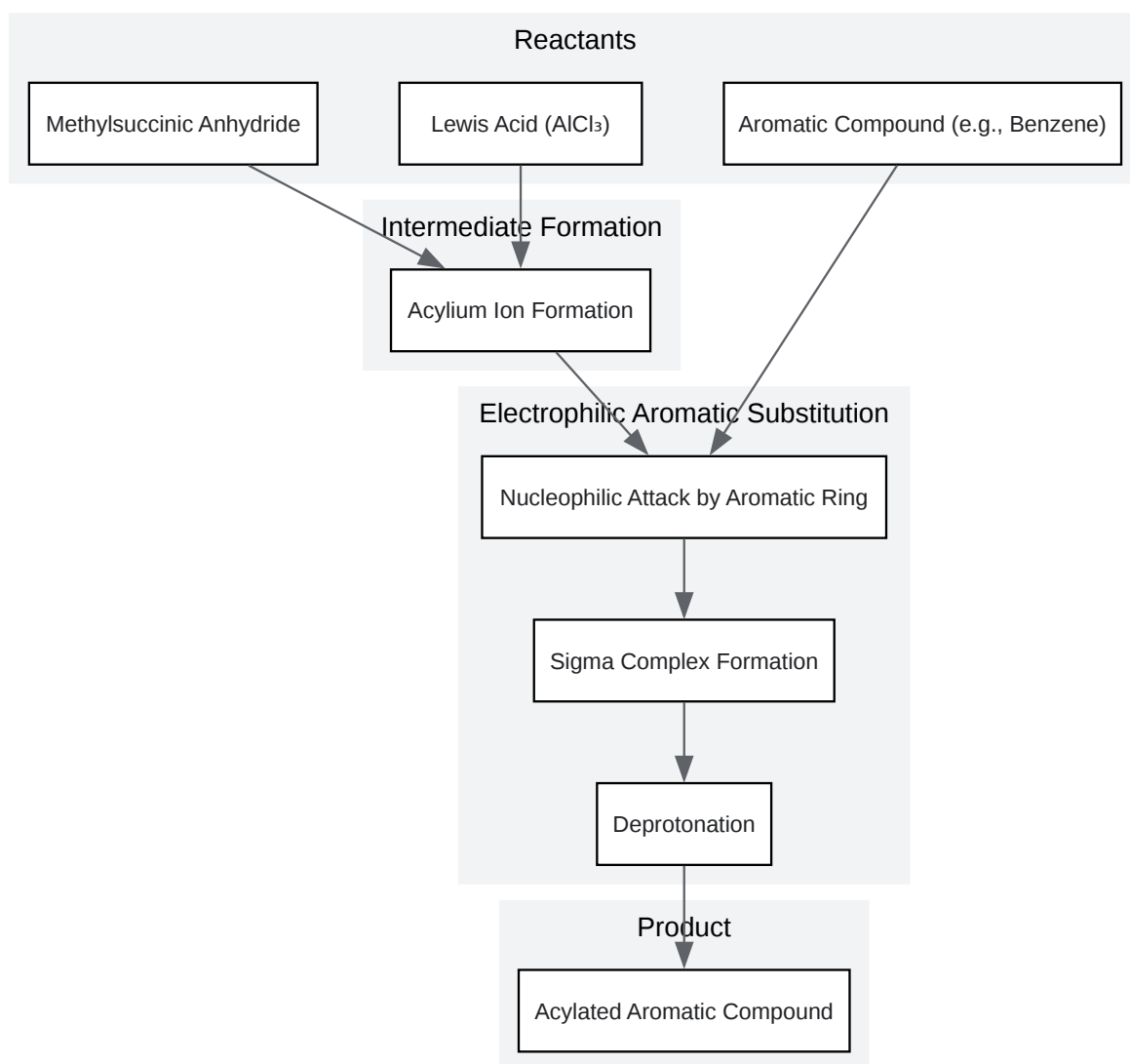
Hydrolysis of Methylsuccinic Anhydride

Methylsuccinic Anhydride



Methylsuccinic Acid

Friedel-Crafts Acylation Pathway



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